Ethyl 2-(2-naphthyl)propanoate

Description

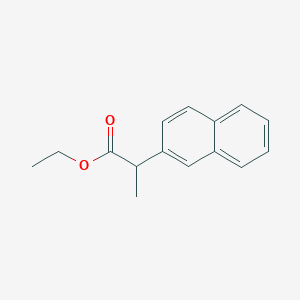

Ethyl 2-(2-naphthyl)propanoate is an ester derivative characterized by a naphthalene substituent at the 2-position of the propanoate backbone. Naphthyl-substituted esters are of interest in medicinal and materials chemistry due to their aromatic systems, which enhance π-π interactions and influence biological activity or material properties .

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

ethyl 2-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C15H16O2/c1-3-17-15(16)11(2)13-9-8-12-6-4-5-7-14(12)10-13/h4-11H,3H2,1-2H3 |

InChI Key |

MLUKGUFNTGLOCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-(2-naphthyl)propanoate belongs to a broader class of ethyl propanoate derivatives. Key structural analogs include compounds with variations in substituent groups, positions, and functional moieties, which significantly alter physicochemical and biological properties.

Table 1: Comparison of this compound with Structural Analogs

*Calculated based on molecular formula.

Key Research Findings

Positional Isomerism (1-Naphthyl vs. 2-Naphthyl)

- The position of the naphthyl group profoundly impacts biological activity. In a study comparing 1-naphthyl (compound 81) and 2-naphthyl (compound 91) isomers, the 1-naphthyl derivative exhibited a Ki of 154 nM , while the 2-naphthyl analog showed significantly reduced affinity (Ki = 1288 nM ) . This highlights the critical role of substituent orientation in receptor interactions.

Functional Group Modifications

- Cyano Group Influence: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle = 3.2°), enhancing its utility as a precursor for bioactive 2-propenoylamides .

- Thiocarbonyl Derivatives: Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (RAFT agent) demonstrates the importance of sulfur-containing groups in controlled polymerization processes .

Pesticide Derivatives

- Ethyl propanoate esters with phenoxy-quinoxalinyl substituents (e.g., quizalofop ethyl ester) exhibit herbicidal activity, underscoring the role of bulky aromatic groups in agrochemical applications .

Physicochemical Properties

- Polar Surface Area (PSA): Analogous compounds like 2-ethoxy-2-naphthalen-1-ylpropanoic acid (PSA = 46.53 Ų) suggest moderate polarity, which influences solubility and bioavailability .

- Hydrophobicity: this compound is expected to have a calculated XLogP ~3.2 (similar to 2-ethoxy-2-naphthalen-1-ylpropanoic acid), favoring lipid membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Ethyl 2-(2-naphthyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The esterification of 2-(2-naphthyl)propanoic acid with ethanol, catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid under reflux (60–80°C), typically achieves high yields (>90%) . Key variables include:

- Molar ratio : A 1:2 molar ratio of acid to ethanol minimizes unreacted starting material.

- Catalyst loading : 1–3% (w/w) of catalyst optimizes reaction kinetics without side reactions.

- Workup : Neutralization with NaHCO₃ followed by solvent extraction (e.g., ethyl acetate) and vacuum distillation improves purity.

- Yield Optimization : Excess ethanol drives equilibrium toward ester formation, while prolonged reflux (>8 hours) may degrade thermally sensitive naphthyl groups.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 4.1–4.3 ppm (quartet, OCH₂), and δ 7.2–8.0 ppm (multiplet, naphthyl protons) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm confirm purity (>98%) and resolve residual acid or alcohol byproducts .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ at m/z 242.3, with fragmentation patterns consistent with ester cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .

- Ventilation : Ensure adequate airflow to avoid vapor accumulation; the compound may release irritants under heating .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the electrophilicity of the carbonyl carbon and steric hindrance from the naphthyl group .

- Solvent Effects : Simulate polar (e.g., DMSO) vs. nonpolar (e.g., toluene) environments to predict reaction rates. The bulky naphthyl group may slow kinetics in sterically crowded solvents.

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. What strategies resolve contradictory spectroscopic data for this compound, such as unexpected splitting in ¹³C NMR?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to detect dynamic effects (e.g., hindered rotation of the naphthyl group) causing signal splitting .

- COSY/NOESY : Identify through-space interactions between naphthyl protons and ester oxygen to confirm conformational preferences .

- X-ray Crystallography : Resolve ambiguity by determining crystal structure, highlighting dihedral angles between the ester and naphthyl moieties .

Q. How does the steric bulk of the 2-naphthyl group influence the compound’s catalytic hydrogenation or hydrolysis?

- Methodological Answer :

- Hydrogenation Studies : Use Pd/C or Raney Ni under H₂ (1–3 atm). Monitor via GC-MS; the naphthyl group’s rigidity may reduce catalyst accessibility, requiring higher temperatures (80–100°C) .

- Acidic Hydrolysis : Compare rates with less bulky analogs (e.g., ethyl 2-phenylpropanoate). The naphthyl group’s steric hindrance likely delays protonation of the carbonyl oxygen, slowing hydrolysis .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anti-inflammatory agents?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the naphthyl group with other aromatic systems (e.g., biphenyl, indole) to assess changes in COX-1/COX-2 inhibition .

- Ester Hydrolysis in vivo : Evaluate metabolite activity (2-(2-naphthyl)propanoic acid) using in vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) .

- Docking Studies : Use AutoDock Vina to simulate binding to prostaglandin H₂ synthase; the naphthyl group’s planar structure may enhance π-π stacking in hydrophobic pockets .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., ChemAxon, ACD/Labs). Adjust for ionization effects (pH 7.4) .

- Fragment-Based Corrections : Apply Hansch-Leo substituent constants to account for the naphthyl group’s contribution, which may deviate from linear additive models .

Q. What experimental controls are essential when studying the compound’s photostability under UV light?

- Methodological Answer :

- Dark Controls : Keep parallel samples in opaque containers to distinguish photodegradation from thermal degradation .

- Radical Scavengers : Add BHT or ascorbic acid to reaction mixtures to assess oxidative vs. non-oxidative degradation pathways.

- HPLC-MS Monitoring : Track degradation products (e.g., naphthoquinones) and quantify half-lives under standardized UV intensity (e.g., 365 nm, 10 mW/cm²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.